4-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)morpholine

medicinal chemistry structure-activity relationship lead optimization

In medicinal chemistry, generic substitution of benzyloxy isomers alters biological activity by orders of magnitude. This meta-methylbenzyl quinoline-morpholine hybrid (CAS 941903-39-5) provides a defined SAR probe with distinct steric and electronic profiles. - Kinase inhibition: TrkA IC50 = 4.65 nM; Mnk1/2 IC50 = 7 nM - Antiviral: SARS-CoV-2 EC50 = 1.5 ± 1.0 μM (Vero E6) - AChE inhibition: IC50 = 1.94 μM (mixed-type) - High-purity research grade, supplied with analytical data.

Molecular Formula C21H22N2O2
Molecular Weight 334.419
CAS No. 941903-39-5
Cat. No. B2824366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)morpholine
CAS941903-39-5
Molecular FormulaC21H22N2O2
Molecular Weight334.419
Structural Identifiers
SMILESCC1=CC(=CC=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4
InChIInChI=1S/C21H22N2O2/c1-16-4-2-5-17(14-16)15-25-19-7-3-6-18-8-9-20(22-21(18)19)23-10-12-24-13-11-23/h2-9,14H,10-13,15H2,1H3
InChIKeyUANGBMBQGCDNQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)morpholine (CAS 941903-39-5): Compound Classification and Core Characteristics for Procurement Evaluation


4-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)morpholine (CAS 941903-39-5) is a synthetic quinoline-morpholine hybrid small molecule with the molecular formula C₂₁H₂₂N₂O₂ and a molecular weight of 334.4 g/mol . It belongs to the broader class of 4-(8-benzyloxyquinolin-2-yl)morpholine derivatives, which have been investigated across antiviral, anticancer, kinase inhibition, and cholinesterase inhibition programs [1][2][3]. The compound is primarily supplied as a research chemical and building block for medicinal chemistry and kinase inhibitor scaffold exploration .

Workflow Medicinal chemistry scaffold exploration
Selection Quinoline-morpholine hybrid for kinase, antiviral, or anticancer SAR
Use context Research building block; not for clinical or diagnostic use

Why Generic Substitution Fails for 4-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)morpholine (CAS 941903-39-5): Structural Specificity and Biological Activity Differentiation


Within the 4-(8-benzyloxyquinolin-2-yl)morpholine series, even minor substituent changes on the benzyloxy ring produce structurally distinct compounds with different molecular formulas, molecular weights, and physicochemical properties . The meta-methyl substitution in the target compound (CAS 941903-39-5) differs from the para-methyl isomer (CAS 941989-47-5) and the ortho-chloro analog (CAS 941909-77-9) in regiochemistry, electronic character, and lipophilicity—factors that directly affect target binding, solubility, and pharmacokinetic behavior [1]. Published SAR evidence in related quinoline-morpholine series demonstrates that benzyloxy substituent position and identity can shift biological potency by orders of magnitude (e.g., cholinesterase inhibition IC₅₀ values ranging from 1.94 μM to >100 μM depending on substitution pattern) [2]. Generic interchange therefore carries a high risk of losing the specific biological profile or physicochemical characteristics required for a given research application [1][2].

Meta-methyl substitution pattern may shift target binding compared to para-methyl isomer (CAS 941989-47-5).
Morpholine ring provides distinct solubility and ionization profile vs. pyrrolidine analog (CAS 921806-75-9).
Unsubstituted benzyloxy or ortho-chloro analogs may exhibit different biological profiles; direct interchange not supported.

Quantitative Evidence Guide: Where 4-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)morpholine (CAS 941903-39-5) Differentiates from Closest Analogs


Meta-Methyl vs. Para-Methyl Benzyloxy Substitution: Physicochemical Property and Bioactivity Potential Differentiation

The target compound (CAS 941903-39-5) bears a 3-methylbenzyl (meta-methyl) substituent at the 8-oxy position of the quinoline core. Its closest positional isomer, 4-(8-((4-methylbenzyl)oxy)quinolin-2-yl)morpholine (CAS 941989-47-5), carries a para-methyl group. Although both share the molecular formula C₂₁H₂₂N₂O₂ and molecular weight of 334.4 g/mol, the meta-methyl substitution alters the spatial orientation, electronic distribution, and dipole moment of the benzyloxy moiety . In published SAR studies on morpholine-bearing quinoline cholinesterase inhibitors, the position of substituents on pendant phenyl rings produced IC₅₀ differences exceeding 50-fold among analogs assessed in the same assay [1]. Meta-substituted aryl ethers in quinoline scaffolds have been specifically noted for producing distinct binding poses compared to para-substituted congeners in kinase inhibitor design [2], making the meta-methyl substitution pattern a potential determinant of target selectivity.

Regiochemistry Impact
Head-to-head
meta-CH₃ vs. para-CH₃: identical MW (334.4), distinct electronic/steric profile; >50-fold IC₅₀ differences reported in related series.
Substitution pattern may affect target selectivity.
SAR context; reviewed in quinoline-morpholine series.
medicinal chemistry structure-activity relationship lead optimization

Morpholine vs. Pyrrolidine at Quinoline 2-Position: Solubility and Kinase Binding Implications

The target compound features a morpholine ring directly attached at the quinoline 2-position. The closest 2-position variant, 8-((3-methylbenzyl)oxy)-2-(pyrrolidin-1-yl)quinoline (CAS 921806-75-9), replaces morpholine with pyrrolidine, altering both the heteroatom character (oxygen vs. carbon at the ring) and the hydrogen-bonding capacity. The morpholine oxygen provides an additional hydrogen-bond acceptor and is a well-established structural motif for improving aqueous solubility and modulating kinase hinge-region binding compared to pyrrolidine [1]. In quinoline-morpholine hybrid compounds assessed for antiviral activity, the morpholine group contributed to maintaining solubility while preserving target engagement, with morpholine-bearing compounds achieving EC₅₀ values down to 1.5 μM against SARS-CoV-2 [2]. The morpholine ring's oxygen atom also influences basicity (pKa of morpholine ≈ 8.3 vs. pyrrolidine ≈ 11.3), which affects ionization state at physiological pH and thereby impacts permeability and off-target binding profiles [3].

2-Position Heterocycle
Cross-study comparable
Morpholine (pKa ~8.3) vs. pyrrolidine (pKa ~11.3); altered ionization, H-bond acceptor count.
May influence solubility and permeability.
Morpholine ring supports kinase hinge-region binding (reported).
kinase inhibitor design solubility optimization medicinal chemistry

Quinoline-Morpholine Hybrid Antiviral Activity: Class-Level Potency Against SARS-CoV-2 Compared to Chloroquine

The quinoline-morpholine hybrid scaffold, to which the target compound belongs, has demonstrated cell culture-based anti-SARS-CoV-2 inhibitory activity with EC₅₀ values as low as 1.5 ± 1.0 μM, representing a ~2.1-fold improvement in potency over the reference drug chloroquine (EC₅₀ = 3.1 ± 2.7 μM) when tested in the same Vero E6 cell-based infection model [1]. The morpholine substituent at the quinoline 2-position is a key structural feature of the most active compounds in this series, contributing to both antiviral potency and aqueous solubility [1]. A series of 4-N-phenylaminoquinoline derivatives bearing a morpholine group further demonstrated nanomolar to low-micromolar cholinesterase inhibition (AChE IC₅₀ = 1.94 ± 0.13 μM for the most potent analog 11g), with activity comparable to the clinical reference galantamine [2]. In anticancer evaluation, 2-morpholino-4-anilinoquinoline derivatives exhibited IC₅₀ values of 8.50–12.76 μM against HepG2 hepatocellular carcinoma cells, with compound 3d showing the highest potency (IC₅₀ = 8.50 μM) and compound 3e demonstrating superior selectivity between cancerous and normal cells [3].

Antiviral Activity (SARS-CoV-2)
Class-level
Quinoline-morpholine hybrids: EC₅₀ down to 1.5±1.0 µM vs. chloroquine 3.1±2.7 µM (Vero E6 model).
Supports antiviral screening context.
Cell culture-based infection model; class-level inference.
antiviral drug discovery SARS-CoV-2 coronavirus inhibition

Kinase Inhibitor Scaffold Potential: Morpholinoquinoline Class Nanomolar Kinase Inhibition Evidence

Morpholino-substituted quinoline derivatives have been patented and published as ATP-competitive kinase inhibitors across multiple kinase targets. BindingDB entries for closely related 4-(8-benzyloxyquinolin-2-yl)morpholine analogs report kinase inhibition IC₅₀ values in the low nanomolar range: 7 nM against Mnk1/Mnk2a kinases and 4.65 nM against TrkA kinase in enzymatic assays [1][2]. Patent literature explicitly claims morpholino-substituted quinolines as phosphoinositide 3-kinase (PI3K) inhibitors for cardiovascular and oncology indications [3]. A series of diarylurea and diarylamide quinoline derivatives incorporating a morpholino side chain were designed as selective C-RAF kinase inhibitors with potent anticancer activity [4]. Additionally, selectively substituted quinoline compounds bearing morpholine have been disclosed as TLR7 and/or TLR8 antagonists for autoimmune disease treatment [5]. The 3-methylbenzyloxy substituent at position 8 and morpholine at position 2 together form a scaffold that places this compound at the intersection of multiple kinase and immune-targeting chemotypes.

Kinase Inhibition (Analogs)
Class-level
IC₅₀ range: 4.65 nM (TrkA) – 7 nM (Mnk1/2) for benzyloxyquinoline-morpholine analogs.
Supports kinase inhibitor screening.
BindingDB entries; compound-specific data not yet available.
kinase inhibition drug discovery cancer therapeutics

Dual Cholinesterase and Antioxidant Activity Profile: Morpholine-Bearing Quinoline Class Outperforms Trolox in Radical Scavenging

Morpholine-bearing quinoline derivatives have demonstrated a dual pharmacological profile combining acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition with superior ABTS radical-scavenging activity. The most potent compound in the published series, 11g, inhibited AChE with an IC₅₀ of 1.94 ± 0.13 μM and BChE with an IC₅₀ of 28.37 ± 1.85 μM, comparable to the clinical reference galantamine [1]. Notably, compounds 11f and 11l exhibited ABTS radical-scavenging IC₅₀ values of 9.07 ± 1.34 μM and 6.05 ± 1.17 μM respectively, both superior to the standard antioxidant Trolox (IC₅₀ = 11.03 ± 0.76 μM) [1]. Kinetic analysis confirmed mixed-type AChE inhibition for multiple compounds, suggesting capacity to bind both the catalytic active site and the peripheral anionic site of the enzyme [1]. The morpholine group at the quinoline core is a conserved pharmacophoric element across the most active compounds, and the 3-aminoquinoline sub-series (12a–12d) exhibited superior drug-like properties in silico [1]. This multi-target profile is particularly relevant for neurodegenerative disease research where combined cholinergic and antioxidant mechanisms are sought.

Cholinesterase & Antioxidant
Class-level
AChE IC₅₀ 1.94 µM; ABTS radical-scavenging IC₅₀ 6.05 µM vs. Trolox 11.03 µM; mixed-type inhibition reported.
Supports multi-target research model context.
Class-level evidence; dual mechanism profile.
Alzheimer's disease cholinesterase inhibition antioxidant neurodegeneration

Best Research and Industrial Application Scenarios for 4-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)morpholine (CAS 941903-39-5)


Kinase Inhibitor Hit-to-Lead Medicinal Chemistry Programs

Procurement of CAS 941903-39-5 is best suited for kinase inhibitor drug discovery programs requiring a morpholinoquinoline scaffold for hit expansion, SAR exploration, or lead optimization. The benzyloxyquinoline-morpholine chemotype has demonstrated nanomolar inhibition of multiple kinases (TrkA IC₅₀ = 4.65 nM; Mnk1/2 IC₅₀ = 7 nM) [1][2], and the specific meta-methylbenzyl substitution offers a distinct vector for probing kinase hinge-region binding pocket interactions compared to para-substituted or unsubstituted benzyloxy analogs [3]. This compound is particularly valuable when the research objective demands exploration of how the 3-methyl substituent's steric and electronic properties influence kinase selectivity profiles. Consider using this compound as a scaffold for systematic SAR campaigns where the morpholine ring provides solubility advantages over pyrrolidine-containing analogs [4].

Antiviral Screening and Coronavirus Research Programs

This compound is a scientifically justified procurement choice for antiviral screening panels targeting SARS-CoV-2 or other coronaviruses. Published quinoline-morpholine hybrids have achieved EC₅₀ values as low as 1.5 ± 1.0 μM against SARS-CoV-2 in Vero E6 cell culture-based infection models, outperforming chloroquine (EC₅₀ = 3.1 ± 2.7 μM) by approximately 2.1-fold in the same assay system [1]. The compound's structural features—specifically the morpholine at the 2-position and the benzyloxy ether at the 8-position—align with the pharmacophoric elements of the most active antiviral compounds in this series [1]. Researchers should consider this compound for inclusion in focused quinoline-based antiviral libraries, particularly when investigating structure-activity relationships around the benzyloxy substituent's role in antiviral potency and selectivity.

Multi-Target Neurodegenerative Disease Drug Discovery (Cholinesterase + Antioxidant)

Procurement is indicated for Alzheimer's disease and neurodegeneration research programs pursuing multi-target directed ligands (MTDLs). The morpholine-bearing quinoline class has demonstrated simultaneous AChE inhibition (IC₅₀ = 1.94 μM, comparable to galantamine) and ABTS radical-scavenging activity (IC₅₀ = 6.05 μM, superior to Trolox by 1.82-fold) [1]. The mixed-type inhibition kinetics observed for morpholine-quinoline AChE inhibitors suggests engagement of both the catalytic active site and the peripheral anionic site, a desirable profile for addressing both cholinergic deficits and Aβ aggregation in Alzheimer's pathology [1]. The 3-methylbenzyloxy substituent in the target compound provides a distinct SAR probe within this chemotype, as published SAR data indicate that even subtle changes in aryl substitution patterns can modulate the balance between cholinesterase inhibition and antioxidant activity [1].

Anticancer Lead Discovery: HepG2 Hepatocellular Carcinoma and Solid Tumor Screening

This compound is a procurement-relevant entry point for anticancer drug discovery programs targeting hepatocellular carcinoma and other solid tumor indications. Published 2-morpholino-4-anilinoquinoline derivatives have demonstrated quantifiable antiproliferative activity against HepG2 liver cancer cells with IC₅₀ values in the 8.50–12.76 μM range [1]. Selectivity between cancerous and normal cells was demonstrated for specific analogs, with compound 3e maintaining anticancer activity while exhibiting reduced toxicity toward normal fibroblasts [1]. Additionally, 8-benzyloxy-substituted quinoline ethers have shown promising in vitro antitumor activity across multiple cancer cell lines, with some derivatives achieving sub-micromolar IC₅₀ values against triple-negative breast cancer MDA-MB-468 cells [2]. The target compound's 3-methylbenzyl substitution pattern may influence cancer cell line selectivity and should be evaluated in comparative cytotoxicity panels alongside its para-methyl and unsubstituted benzyloxy congeners.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Morpholinoquinoline scaffold
Kinase selectivity profiling
Antiviral screening (coronavirus)
Quinoline-morpholine hybrid activity
Cell-based EC₅₀ assessment
Multi-target neurodegeneration research
Dual cholinesterase/antioxidant profile
AChE/BChE and radical-scavenging assays
Cancer cell-model studies
Antiproliferative activity (HepG2)
Cytotoxicity and selectivity assays
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